Cafestol

Übersicht

Beschreibung

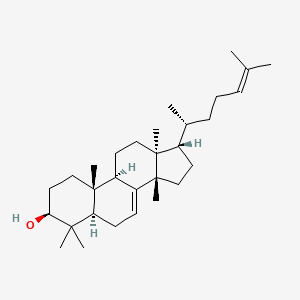

Cafestol ist ein Diterpenoidmolekül, das in Kaffeebohnen vorkommt, insbesondere in ungefilterten Kaffeegetränken wie French-Press-Kaffee, türkischem Kaffee und griechischem Kaffee. Es ist eine der Verbindungen, die für die biologischen und pharmakologischen Wirkungen von Kaffee verantwortlich sind. Eine typische Bohne von Coffea arabica enthält etwa 0,4% bis 0,7% this compound bezogen auf das Gewicht .

Wissenschaftliche Forschungsanwendungen

Cafestol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials als Vorläufer für die Synthese anderer Verbindungen untersucht.

Industrie: this compound wird in der Lebensmittelindustrie als bioaktive Verbindung in Kaffeeprodukten verwendet.

5. Wirkmechanismus

This compound wirkt als Agonistligand für den nuklearen Rezeptor Farnesoid X-Rezeptor und Pregnan X-Rezeptor, blockiert die Cholesterin-Homöostase und erhöht die Cholesterinsynthese . Es reguliert auch Entzündungsmediatoren herunter, erhöht den Glutathion-Spiegel, induziert die Apoptose von Tumorzellen und zeigt Anti-Angiogenese-Eigenschaften .

Wirkmechanismus

Target of Action

Cafestol, a natural diterpene extracted from coffee beans, primarily targets the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR) . These receptors play a crucial role in regulating genes involved in cholesterol homeostasis . This compound also affects the inhibitor κB kinase (IKK) , which is involved in the regulation of inflammation .

Mode of Action

This compound acts as an agonist ligand for both FXR and PXR . It down-regulates the expression of bile acid homeostatic genes such as cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid biosynthesis . This interaction leads to changes in lipid parameters, including a significant increase in serum triglyceride levels .

Biochemical Pathways

This compound influences several biochemical pathways. It down-regulates inflammation mediators, increases glutathione (GSH), and induces apoptosis of tumor cells and anti-angiogenesis . It also affects the Nrf2/HO-1 pathway , which is involved in cellular antioxidant defense .

Pharmacokinetics

It is known that this compound is extensively metabolized by the liver . The metabolism of this compound is associated with Nrf2 activation, leading to the induction of biotransformation enzymes and cellular antioxidant defense .

Result of Action

This compound exhibits multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . It has been shown to inhibit tumor cell activity, regulate cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The composition of coffee, including the presence of this compound, varies depending on the type, origin, degree of roast, and brewing method employed . These factors can influence the quantity of this compound and its potential health benefits .

Biochemische Analyse

Biochemical Properties

Cafestol demonstrates multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis .

Cellular Effects

This compound has been shown to have anticancer effects on several cancer cell lines . It exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties . This compound also influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Molecular Mechanism

This compound acts as an agonist ligand for both the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which may contribute to its impact on cholesterol homeostasis . This compound down-regulates expression of the bile acid homeostatic genes CYP7A1, sterol 12α-hydroxylase, and Na + -taurocholate cotransporting polypeptide in the liver .

Temporal Effects in Laboratory Settings

Five hours after an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . All radioactivity was eliminated within 48 hours after administration .

Dosage Effects in Animal Models

In short-term studies, each 10mg this compound ingested raised serum cholesterol an average of 0·13mmol/l and serum triacylglycerols an average of 0·08mmol/l after 4 weeks . In a long-term study, the this compound content of five cups of cafetiere coffee ingested per day caused a persistent rise in serum total cholesterol of 11–17 % and a rise in LDL-cholesterol of 9–14 % after 24 weeks .

Metabolic Pathways

This compound suppresses bile acid synthesis in APOE3Leiden mice by down-regulation of CYP7A1 . This compound influences lipid metabolism through multiple pathways, including modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations .

Transport and Distribution

After an oral dose with 3 H-labeled this compound, most activity was found in the small intestine, liver, and bile . This suggests that this compound is transported and distributed within these cells and tissues .

Subcellular Localization

Given its role as an agonist ligand for nuclear receptors FXR and PXR , it can be inferred that this compound likely localizes to the cell nucleus where these receptors are typically found

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cafestol kann durch verschiedene Verfahren aus Kaffeebohnen extrahiert werden. Ein übliches Verfahren umfasst die Verseifung, bei der Kaffeeproben mit einer wässrigen Kaliumhydroxidlösung kombiniert und unter magnetischem Rühren in einem Wasserbad bei 80 °C inkubiert werden. Die veresterten Diterpene werden hydrolysiert und die resultierenden Diterpenalkohole werden mit Diethylether extrahiert .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise aus Kaffeegetränken unter Verwendung der Hochleistungsflüssigkeitschromatographie mit Diodenarray-Detektion extrahiert. Dieses Verfahren beinhaltet die Hydrolyse von veresterten Diterpenen und die Extraktion der resultierenden Diterpenalkohole .

Analyse Chemischer Reaktionen

Reaktionstypen: Cafestol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation von this compound verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Diterpenoidverbindungen liefern kann.

Vergleich Mit ähnlichen Verbindungen

Cafestol wird oft mit Kahweol verglichen, einem weiteren Diterpen, das in Kaffeebohnen vorkommt. Beide Verbindungen haben ähnliche biologische Aktivitäten, aber Kahweol hat eine konjugierte Doppelbindung am Furanring, die ihm leicht unterschiedliche Eigenschaften verleiht . Andere ähnliche Verbindungen sind Koffein und Chlorogensäure, die ebenfalls in Kaffee vorkommen und zu seinen gesundheitlichen Wirkungen beitragen .

Ähnliche Verbindungen:

- Kahweol

- Koffein

- Chlorogensäure

Die einzigartige Kombination von biologischen Aktivitäten von this compound und sein Vorkommen in Kaffee machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.

Eigenschaften

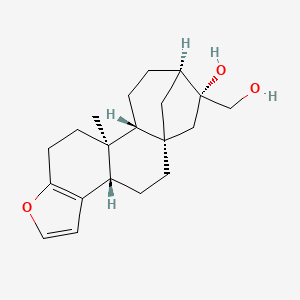

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

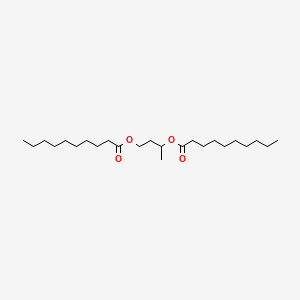

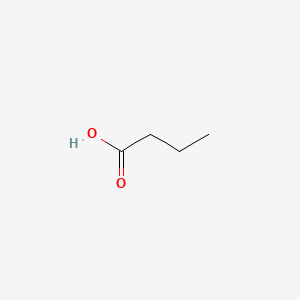

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)